molecular formula C19H23ClN4O2 B2477706 (4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946324-03-4

(4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2477706
CAS No.: 946324-03-4
M. Wt: 374.87
InChI Key: AWTJWUKCSSEWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-chlorophenyl group linked via a methanone bridge to a piperazine ring, which is substituted at the 4-position with a 2-methyl-6-propoxypyrimidin-4-yl moiety. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often contributing to receptor binding affinity .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-3-12-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTJWUKCSSEWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the pyrimidin-4-yl core. The following synthetic routes are commonly employed:

  • Starting Material : A suitable pyrimidine derivative is chosen.
  • Nucleophilic Substitution : The propoxy group is introduced at the 6-position.
  • Formation of Piperazine Ring : Subsequent reactions lead to the formation of the piperazine structure.

The final compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming its structural integrity and purity .

2.1 Antibacterial Activity

Research has demonstrated that compounds related to this structure exhibit significant antibacterial properties. For example, compounds containing similar moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

2.2 Enzyme Inhibition

The compound also demonstrates promising enzyme inhibitory activity. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 Value (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease1.21 ± 0.005

These values indicate that certain derivatives of this compound could serve as effective inhibitors, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease .

3. Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Antibacterial Screening : A study highlighted that derivatives with the piperazine structure showed enhanced antibacterial activity compared to standard antibiotics .
  • Enzyme Interaction Studies : Molecular docking studies revealed that these compounds interact effectively with active sites of target enzymes, suggesting a mechanism for their inhibitory effects .
  • Pharmacological Potential : The combination of piperazine and pyrimidine structures in these compounds has been linked to various pharmacological activities, including anti-inflammatory and anticancer effects .

4. Conclusion

The compound this compound exhibits significant biological activity, particularly in antibacterial and enzyme inhibition contexts. Its unique structural features contribute to its pharmacological potential, making it a candidate for further research in drug development.

Future studies should focus on comprehensive in vivo evaluations to fully assess the therapeutic efficacy and safety profile of this compound and its derivatives.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural differences and pharmacological implications compared to analogs from the provided evidence:

Compound Name/ID Core Structure Piperazine Substituent Key Substituents Notable Properties/Implications
Target Compound Pyrimidine 2-methyl-6-propoxypyrimidin-4-yl 4-chlorophenyl High lipophilicity (propoxy group)
EP 1 808 168 B1 (Pyrazolo-pyrimidine derivative) Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl Chloropyridinyl Enhanced kinase inhibition
Cetirizine-related (a) Piperazine Ethanol group Chlorophenylphenylmethyl Increased hydrophilicity
EP 2 402 347 A1 (Thieno-pyrimidine derivative) Thieno[2,3-d]pyrimidine Methanesulfonyl, morpholinyl Chloro Improved metabolic stability
RSC Compound w3 (Triazolylphenyl derivative) Pyrimidine Methyl Triazolylphenyl High receptor selectivity
(Pyrimidinone derivative) Pyrimidinone Hydroxyethyl Chlorophenylamino Potential H-bonding capacity

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity: The target compound’s 6-propoxy group confers higher logP compared to analogs with hydrophilic substituents (e.g., hydroxyethyl in or ethanol in Cetirizine-related compounds) . This may enhance blood-brain barrier penetration.
  • Metabolic Stability: The thieno-pyrimidine core in EP 2 402 347 A1 resists oxidative metabolism better than the pyrimidine core of the target compound, as noted in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.